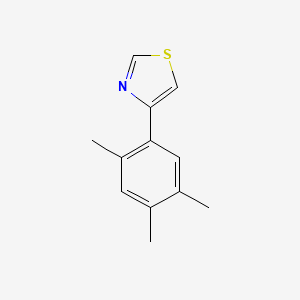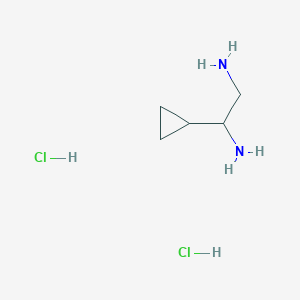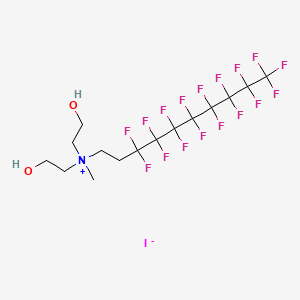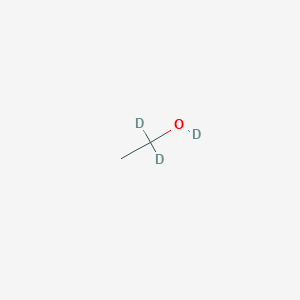![molecular formula C20H28F2 B13423391 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene CAS No. 252852-44-1](/img/structure/B13423391.png)
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with two fluorine atoms and a cyclohexyl group with an ethyl substituent
Vorbereitungsmethoden
The synthesis of 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene typically involves multiple steps, starting with the preparation of the cyclohexyl and benzene ring precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to optimize the synthesis process.
Analyse Chemischer Reaktionen
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving cell membrane interactions due to its hydrophobic nature.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals for display technologies.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene involves its interaction with molecular targets, such as enzymes or receptors, through its unique structural features. The pathways involved may include binding to specific sites on proteins or altering membrane properties, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene can be compared with similar compounds, such as:
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene: Similar structure but with only one fluorine atom.
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of two fluorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions with biological systems.
Eigenschaften
CAS-Nummer |
252852-44-1 |
|---|---|
Molekularformel |
C20H28F2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-[4-(4-ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene |
InChI |
InChI=1S/C20H28F2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-19(21)13-20(22)12-18/h11-17H,2-10H2,1H3 |
InChI-Schlüssel |
CRUMPIZCOQDADR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC(=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


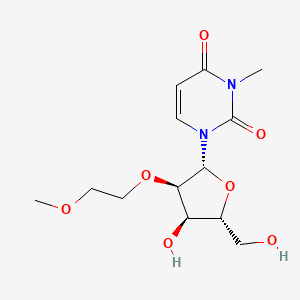
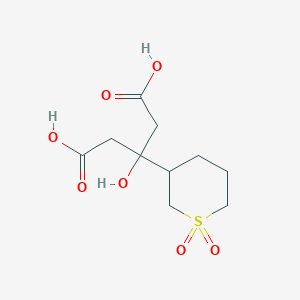
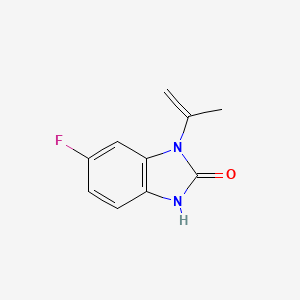
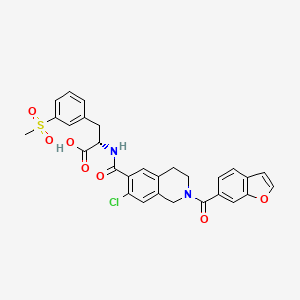
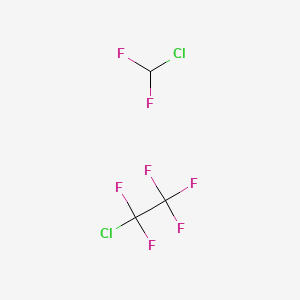

![11-fluoro-7-methylbenzo[c]acridine](/img/structure/B13423360.png)

